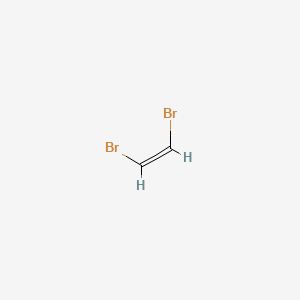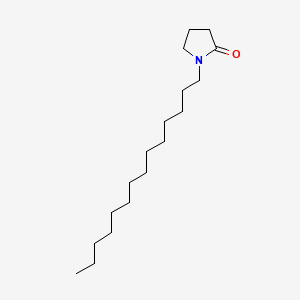
1-(Bromomethoxy)butane
Übersicht
Beschreibung
Vorbereitungsmethoden
1-(Bromomethoxy)butane can be synthesized through several methods. One common synthetic route involves the reaction of butan-1-ol with hydrogen bromide in the presence of a strong acid, such as sulfuric acid . This reaction follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated and subsequently replaced by a bromine atom.
Another method involves the Williamson Ether Synthesis, where an alkoxide nucleophile reacts with a primary alkyl halide . In this case, the alkoxide is generated by deprotonating an alcohol with a strong base like sodium hydride, and then reacting it with a bromomethane derivative to form this compound.
Analyse Chemischer Reaktionen
1-(Bromomethoxy)butane undergoes various types of chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide, which can replace the bromine atom with a hydroxyl group to form butanol.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the specific reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with a hydroxide ion would yield butanol, while elimination would produce butene.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-(Bromomethoxy)butane exerts its effects is primarily through its reactivity as a haloalkane. It can participate in nucleophilic substitution and elimination reactions, which are fundamental processes in organic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethoxy)butane can be compared with other similar compounds, such as:
1-Bromobutane: A primary haloalkane that is also prone to S_N2 reactions and is commonly used as an alkylating agent.
2-Bromobutane: A secondary haloalkane with different reactivity due to the position of the bromine atom.
1-Bromo-4-(bromomethoxy)butane: A compound with two bromine atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications compared to other haloalkanes.
Eigenschaften
IUPAC Name |
1-(bromomethoxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-2-3-4-7-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBCGFVAMIDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563244 | |
| Record name | 1-(Bromomethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59375-51-8 | |
| Record name | 1-(Bromomethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B3054205.png)


![1,3-Dihydronaphtho[2,3-c]thiophene](/img/structure/B3054212.png)


![1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone](/img/structure/B3054215.png)


![Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine](/img/structure/B3054220.png)




